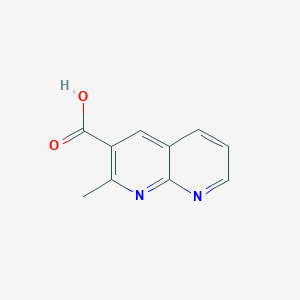

2-Methyl-1,8-naphthyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQOBEMCYUGNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371695 | |

| Record name | 2-methyl-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-60-9 | |

| Record name | 2-methyl-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,8-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the pioneering antibiotic nalidixic acid.[1][2] The precise characterization and unambiguous structure determination of its derivatives are paramount for advancing drug discovery and development programs.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of a key derivative, 2-Methyl-1,8-naphthyridine-3-carboxylic acid. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and X-ray Crystallography, we present a self-validating system of protocols and data interpretation. This document is designed to serve as a practical reference for researchers, offering not just procedural steps but the causal logic behind each analytical choice.

Introduction to the Target Molecule

This compound is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis.[6] Its structure combines the rigid, aromatic 1,8-naphthyridine core with a reactive carboxylic acid group and a methyl substituent, offering multiple points for chemical modification.

Molecular Profile:

Figure 1: Chemical Structure of this compound.

The primary objective of this guide is to delineate a logical and robust workflow for confirming this structure, treating it as an unknown to be solved. Each analytical technique provides a unique piece of the puzzle, and their combined data lead to an unequivocal structural assignment.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a systematic investigation.[9] It begins with determining the molecular formula and then proceeds to piece together the connectivity of atoms by identifying functional groups and mapping the carbon-hydrogen framework.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound with high precision.[10] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the confident determination of the molecular formula—the cornerstone of any structure elucidation.

Trustworthiness (Expected Results):

-

Molecular Ion (M⁺•): For the molecular formula C₁₀H₈N₂O₂, the expected monoisotopic mass is 188.0586 Da.[7] HRMS analysis (e.g., via ESI-TOF) should yield a measured mass within a few parts per million (ppm) of this value.

-

Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) will fragment the molecule in a predictable way. The most common fragmentation for a carboxylic acid is the loss of the carboxyl group.[11]

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Identity | Description of Loss |

|---|---|---|

| 188.0586 | [M]⁺ | Molecular Ion |

| 171.0559 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 143.0655 | [M - COOH]⁺ | Loss of the entire carboxyl radical |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~1 µg/mL.[12]

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire spectra in positive ion mode. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ (m/z 189.0664). Use the instrument's software to calculate the neutral mass and compare it to the theoretical exact mass for C₁₀H₈N₂O₂. Analyze the fragmentation spectrum for the predicted losses.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[13] For this molecule, it serves as a quick and definitive confirmation of the carboxylic acid moiety, which has a uniquely broad and recognizable signature.

Trustworthiness (Expected Results): The presence of the carboxylic acid functional group gives rise to two highly characteristic absorptions.[13]

-

O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers in the solid state.

-

C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[13] Conjugation with the naphthyridine ring system will likely place this peak towards the lower end of the range, around 1710 cm⁻¹.

-

Aromatic Stretches: C=C and C=N stretching vibrations from the naphthyridine ring will appear in the 1500–1620 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing their positions to established correlation charts for functional groups.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of every proton and carbon in the structure.[15]

¹H NMR Spectroscopy

Trustworthiness (Expected Results): The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we predict 7 distinct signals.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet | 1H | Acidic proton, highly deshielded.[13] |

| H-4 | ~8.9 | Singlet | 1H | Aromatic proton adjacent to N1 and C3-substituent. |

| H-7 | ~8.8 | Doublet of Doublets | 1H | Aromatic proton between N8 and H6. |

| H-5 | ~8.3 | Doublet of Doublets | 1H | Aromatic proton adjacent to N8 and H6. |

| H-6 | ~7.5 | Doublet of Doublets | 1H | Aromatic proton coupled to H5 and H7. |

| -CH₃ | ~2.8 | Singlet | 3H | Methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

Trustworthiness (Expected Results): The ¹³C NMR spectrum will show 10 distinct signals, one for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | ~168 | Carboxylic acid carbonyl carbon, deshielded.[13] |

| C-2, C-9, C-10 | 150 - 160 | Aromatic carbons adjacent to nitrogen atoms. |

| C-4, C-5, C-7 | 120 - 140 | Aromatic CH carbons. |

| C-3, C-6 | 115 - 125 | Aromatic carbons. |

| -CH₃ | ~20 | Aliphatic methyl carbon. |

2D NMR for Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. It will clearly show the connectivity between H-5, H-6, and H-7 on one of the pyridine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.[16] This is essential for assigning the carbon signals for C-4, C-5, C-6, C-7, and the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire framework. It shows correlations between protons and carbons that are 2 or 3 bonds apart.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - CAS:387350-60-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | C10H8N2O2 | CID 2736908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a derivative of the 1,8-naphthyridine scaffold, it belongs to a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and key molecular attributes relevant to its potential applications in pharmaceutical development. Understanding these fundamental properties is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] This nitrogen-containing heterocyclic system is known for its versatile synthesis and reactivity, which has led to the exploration of a myriad of derivatives.[1] Research has demonstrated that modifications to the 1,8-naphthyridine core can significantly influence the resulting compound's therapeutic potential, leading to the development of agents with activities ranging from anticancer to neuroprotective.[1] this compound, as a specific analogue, holds promise for further functionalization and exploration of its biological profile. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

Molecular Structure and Core Physicochemical Data

The structural integrity and physicochemical nature of a compound are paramount to its function and viability as a drug candidate. Below is a summary of the key identifiers and properties of this compound.

Structural Representation

Caption: Molecular structure of this compound.

Key Physicochemical Parameters

The following table summarizes the fundamental physicochemical properties of this compound. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 387350-60-9 | [3] |

| Melting Point | 185 °C (monohydrate) | |

| XLogP3-AA (Lipophilicity) | 1.4 (Computed) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Characterization

A robust and reproducible synthetic route is essential for the further investigation and potential development of any compound. While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable synthetic strategy can be inferred from the synthesis of related 1,8-naphthyridine derivatives.[4][5][6]

General Synthetic Approach: Modified Gould-Jacobs Reaction

A plausible and commonly employed method for the synthesis of the 1,8-naphthyridine core is the Gould-Jacobs reaction.[6] This reaction typically involves the condensation of an aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, a potential pathway is outlined below.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Rationale:

-

Condensation: The initial step involves the reaction of 2-amino-3-methylpyridine with diethyl ethoxymethylenemalonate. The amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the malonate and displacing the ethoxy group to form a condensation intermediate.

-

Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether (Dowtherm A), to induce an intramolecular cyclization. This step forms the fused pyridine rings of the 1,8-naphthyridine core.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water.

-

Modification (if necessary): The initial cyclization often yields a 4-hydroxy-1,8-naphthyridine derivative. Subsequent chemical modifications may be required to remove the hydroxyl group at the 4-position to yield the target compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.[4][7]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit characteristic coupling patterns (doublets, triplets, or multiplets) depending on their positions and neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically 160-185 ppm).[8] The carbons of the aromatic rings will appear in the range of approximately 110-160 ppm, and the methyl carbon will be observed at a more upfield position.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[3]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1680-1725 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1450-1620 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic naphthyridine ring system.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 188.18.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The naphthyridine ring is expected to be relatively stable, leading to fragment ions corresponding to this core structure.

Analytical Methodologies

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate. Detection is typically achieved using a UV detector, as the aromatic system will absorb strongly in the UV region.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity assessment. A suitable solvent system would likely consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexane or dichloromethane). Visualization can be achieved under UV light.

Titration Methods

The carboxylic acid functionality allows for quantification via acid-base titration. A standardized solution of a strong base, such as sodium hydroxide, can be used to titrate a solution of the compound, with the endpoint determined using a pH meter or a suitable indicator.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available physicochemical data and outlined the expected analytical and spectroscopic characteristics of this molecule. While foundational information is available, there remains a need for comprehensive experimental determination of key properties such as aqueous solubility and pKa to better inform its potential as a drug lead. Future research should focus on the development and optimization of its synthesis, thorough experimental characterization, and the exploration of its biological activity profile through the synthesis of a diverse library of derivatives.

References

- Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.

- Shukla, A., et al. (Year). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Source.

- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736908, this compound. Retrieved from [Link].

-

MOLBASE. (n.d.). This compound. Retrieved from [Link].

- Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907–13921.

-

Royal Society of Chemistry. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link].

- Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive.

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link].

-

ResearchGate. (2012). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. Retrieved from [Link].

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link].

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].

-

Hunan Hualteng Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link].

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link].

-

2A Biotech. (n.d.). This compound MONOHYDRATE. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H8N2O2 | CID 2736908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Biological activity of 2-Methyl-1,8-naphthyridine-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on derivatives of this compound, a core structure that has been elaborated to yield potent agents with significant therapeutic potential. We will delve into the key biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. This document will explore the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the critical knowledge to advance in this promising area of therapeutic discovery.

The 1,8-Naphthyridine Core: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant interest from medicinal chemists.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. The historical significance of this scaffold is rooted in the discovery of nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was introduced as an antibacterial agent in 1967.[2][3] This seminal discovery paved the way for the development of a vast library of 1,8-naphthyridine derivatives with a wide array of pharmacological activities.[1][4] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and even applications in neurological disorders.[4][5]

The this compound core provides a versatile platform for chemical modification. The carboxylic acid at the 3-position is a key functional group that can be readily derivatized to form amides, esters, and other bioisosteres, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the 2-position also plays a role in modulating the electronic and steric properties of the molecule, impacting its interaction with biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,8-naphthyridine have emerged as a promising class of anticancer agents.[6][7] Their mechanisms of action are often multifaceted, ranging from topoisomerase inhibition to the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Topoisomerase Inhibition

One of the well-established anticancer mechanisms for 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[8] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these derivatives lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The 1,8-naphthyridine scaffold can intercalate into DNA, and functional groups at various positions can interact with the topoisomerase enzyme, contributing to the inhibitory activity.

Structure-Activity Relationships (SAR) for Anticancer Activity

Systematic modifications of the 1,8-naphthyridine core have provided valuable insights into the structural requirements for potent anticancer activity.

-

Substitution at the C-3 position: Derivatization of the carboxylic acid at the C-3 position into carboxamides has been a particularly fruitful strategy. For instance, coupling with various amino acids or heterocyclic amines has led to compounds with significant cytotoxicity against a range of cancer cell lines.[6][9]

-

Substitution at the N-1 position: The introduction of a propargyl group at the N-1 position has been shown to enhance cytotoxic activity in some 1,8-naphthyridine-3-carboxamide derivatives.[10]

-

Substitution on the Naphthyridine Ring: Halogen substitution on the naphthyridine ring, such as at the C-7 position, can significantly impact potency.[8] For example, a chloro group at C-7 has been incorporated into derivatives with potent cytotoxicity.[8]

The following diagram illustrates the key pharmacophoric features of this compound derivatives for anticancer activity.

Caption: Experimental Workflow for Antimicrobial Evaluation.

Structure-Activity Relationships (SAR) for Antimicrobial Activity

The antimicrobial potency of 1,8-naphthyridine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents.

-

N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity. [11]* C-7 Substituent: The C-7 position is a critical site for modification. The introduction of piperazinyl or pyrrolidinyl moieties at this position can significantly enhance antibacterial activity and broaden the spectrum to include Gram-positive bacteria. [11]* C-6 Substituent: A fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and generally increases activity against a wide range of bacteria. [12]* C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is crucial for binding to the DNA gyrase-DNA complex.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Preparation of Compound Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Certain 1,8-naphthyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions. [9][10]

Mechanism of Action: Cytokine Modulation

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to modulate the production of pro-inflammatory cytokines. [6]Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can lead to tissue damage and chronic inflammation. Some 1,8-naphthyridine-3-carboxamide derivatives have been shown to downregulate the secretion of these pro-inflammatory cytokines from immune cells like dendritic cells. [9] The following diagram depicts a simplified signaling pathway for cytokine production and its potential inhibition by 1,8-naphthyridine derivatives.

Caption: Inhibition of Pro-inflammatory Cytokine Production by 1,8-Naphthyridine Derivatives.

Experimental Protocol: Measurement of Cytokine Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines, in a sample.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine in the sample.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., murine dendritic cells or human peripheral blood mononuclear cells) in appropriate media. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatants, which will contain the secreted cytokines.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and a standard curve of known cytokine concentrations to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Data Summary

The following table summarizes representative biological activity data for some 1,8-naphthyridine derivatives. Note that these are illustrative examples and the specific activity of this compound derivatives will depend on their unique substitution patterns.

| Compound ID | Biological Activity | Assay/Cell Line | IC50 / MIC (µM) | Reference |

| Compound 47 | Anticancer | MIAPaCa | 0.41 | [6] |

| K-562 | 0.77 | [6] | ||

| Compound 29 | Anticancer | PA-1 | 0.41 | [6] |

| SW620 | 1.4 | [6] | ||

| Compound 12 | Anticancer | HBL-100 (breast) | 1.37 | [9] |

| Compound 17 | Anticancer | KB (oral) | 3.7 | [9] |

| Compound 22 | Anticancer | SW-620 (colon) | 3.0 | [9] |

| Nalidixic Acid | Antibacterial | Gram-negative bacteria | Varies | [2][11] |

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has provided a solid foundation for further exploration. Future research in this area should focus on:

-

Rational Design and Synthesis: Utilizing computational tools and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy and safety profiles.

The continued investigation of this compound derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Srivastava, S. K., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5590-5603.

- Kumar Parangi, K., et al. (2023). Synthesis of a series of 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives. [Source details not fully available in search results].

- [Anonymous]. (2024).

- [Anonymous]. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Source details not fully available in search results].

- Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.

- Srivastava, S. K., et al. (2008).

- [Anonymous]. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. [Source details not fully available in search results].

-

[Anonymous]. (n.d.). An Efficient Synthesis of Benzo[b]n[6][13]aphthyridine-3-carboxylic Methyl Esters. [Source details not fully available in search results].

- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal Chemistry, 5, 1063–1065.

- [Anonymous]. (n.d.).

- Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.

- [Anonymous]. (2013).

- [Anonymous]. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- [Anonymous]. (2024).

- [Anonymous]. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.

- [Anonymous]. (2019). Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. Journal of Chemical Technology and Metallurgy.

- [Anonymous]. (n.d.). (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.

- Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences.

- [Anonymous]. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

- [Anonymous]. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Source details not fully available in search results].

- PubChem. (n.d.). This compound. PubChem.

- Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar.

- [Anonymous]. (n.d.). (PDF) Naphthyridines with Antiviral Activity - A Review.

- Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Medicinal Chemistry, 13(5), 430-438.

- [Anonymous]. (n.d.). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.

- [Anonymous]. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives.

- [Anonymous]. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF.

- [Anonymous]. (n.d.).

- [Anonymous]. (n.d.).

- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.

- [Anonymous]. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Applications of 2-Methyl-1,8-Naphthyridine Compounds

Introduction

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in the fields of medicinal chemistry and drug discovery.[1][2] Its versatile synthetic accessibility, chemical reactivity, and capacity to engage in diverse biological interactions have established it as a foundational core for the development of novel therapeutic agents.[1] The broad spectrum of pharmacological activities associated with this scaffold is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4]

This technical guide focuses specifically on the 2-methyl-1,8-naphthyridine core, a critical subclass of these compounds. The introduction of a methyl group at the C2 position serves as a crucial structural anchor, influencing the molecule's steric and electronic properties. This substitution not only modulates biological activity but also provides a key synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for drug screening. This document provides an in-depth exploration of the therapeutic potential of these compounds, detailing their pharmacological activities, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.

The Pharmacological Landscape of 2-Methyl-1,8-Naphthyridine Derivatives

Derivatives of the 2-methyl-1,8-naphthyridine scaffold have demonstrated significant potential across multiple therapeutic domains. Their utility is not confined to a single disease area but spans oncology, infectious disease, and neurodegeneration.

Anticancer Activity

The most extensively documented application of 1,8-naphthyridine derivatives is in oncology.[5][6] Compounds featuring the 2-methyl-1,8-naphthyridine core have shown potent cytotoxic activity against a wide array of human cancer cell lines, including breast (MCF7), pancreatic (MIAPaCa), oral (KB), and colon (SW-620) cancers.[7][8][9][10] The clinical relevance of this scaffold is highlighted by Voreloxin (formerly SNS-595), a 1,8-naphthyridine derivative that entered clinical trials, demonstrating the translational potential of this chemical class.[11] The anticancer effects are often attributed to the inhibition of key enzymes involved in DNA replication and cell cycle progression.[1]

Antimicrobial and Antibiotic Potentiating Activity

Building on the legacy of nalidixic acid, the first 1,8-naphthyridine-based antibiotic, modern derivatives continue to be a source of novel antimicrobial agents.[12] Specific derivatives, such as 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine, have been synthesized and evaluated for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal pathogens.[13][14]

A particularly compelling application is their use in combating antimicrobial resistance. Certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of conventional antibiotics, such as fluoroquinolones, against multi-drug resistant (MDR) bacterial strains.[15] This synergistic effect suggests a mechanism that may involve the inhibition of bacterial efflux pumps or other resistance-conferring factors, making them promising candidates for combination therapies.[15]

Neuroprotective Applications

The therapeutic reach of 1,8-naphthyridine compounds extends to neurodegenerative disorders, most notably Alzheimer's disease.[16][17] Researchers have developed a multi-target strategy by designing derivatives that simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also modulating voltage-dependent calcium channels (VDCC).[17] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's, while the regulation of calcium homeostasis helps to prevent the neuronal cell death associated with the disease.[17]

Core Mechanisms of Action

The diverse therapeutic effects of 2-methyl-1,8-naphthyridine compounds are rooted in their ability to interact with specific molecular targets. Understanding these mechanisms is fundamental to designing more potent and selective next-generation drugs.

Inhibition of DNA Topoisomerases

A primary mechanism for both the anticancer and antibacterial activity of 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerases.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair. The planar 1,8-naphthyridine ring system can intercalate between DNA base pairs, stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA.[15] This prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells or death in bacteria.[1][11]

Protein Kinase Inhibition

In cancer biology, signaling pathways driven by protein kinases are often dysregulated. Many 1,8-naphthyridine derivatives function as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2).[5][6] By binding to the ATP-binding pocket of the kinase, these compounds block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cell proliferation, survival, and angiogenesis.[5] This mechanism provides a more targeted approach to cancer therapy compared to broad-spectrum cytotoxic agents.

Experimental Design and Protocols

The translation of chemical scaffolds into therapeutic candidates relies on robust and reproducible experimental methodologies. This section outlines foundational protocols for the synthesis and biological evaluation of 2-methyl-1,8-naphthyridine compounds.

General Synthetic Strategy: Friedländer Annulation

A common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer condensation.[18] This reaction typically involves the cyclocondensation of a 2-amino-3-formylpyridine (e.g., 2-aminonicotinaldehyde) with a compound containing an activated α-methylene group, such as a methyl ketone.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard for determining the 50% inhibitory concentration (IC₅₀) of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methyl-1,8-naphthyridine test compounds in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-1,8-naphthyridine derivatives is highly dependent on the nature and position of other substituents on the core scaffold.

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10c | 2-phenyl-7-methyl, C3-pyrazole | MCF7 (Breast) | 1.47 | [8] |

| Compound 8d | 2-phenyl-7-methyl, C3-pyrimidine | MCF7 (Breast) | 1.62 | [8] |

| Compound 47 | C3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [9] |

| Compound 36 | C3-carboxamide | PA-1 (Ovarian) | 1.19 | [9] |

| Compound 22 | C3-carboxamide | SW-620 (Colon) | 3.0 | [10] |

| Staurosporine | (Reference Drug) | MCF7 (Breast) | 4.51 | [8] |

This table is a representative summary. IC₅₀ values are highly dependent on specific assay conditions.

Structure-Activity Relationship (SAR) Insights

-

C3 Position: The C3 position is a critical site for modification. The introduction of carboxamide or various heterocyclic moieties (pyrazoles, pyrimidines) at this position has been shown to yield compounds with potent anticancer activity.[8][9][11]

-

C7 Position: Substitution at the C7 position, often with halogens or amine-containing groups, is crucial for modulating antibacterial activity, a feature inherited from the quinolone antibiotics.[12]

-

N1 Position: Alkyl or aryl substitutions at the N1 position can significantly influence the compound's pharmacokinetic properties and its ability to interact with targets like DNA gyrase.[12]

The presence of the 2-methyl group itself is a key starting point. It provides a steric and electronic influence that is often beneficial for activity and serves as a foundation upon which these further SAR explorations are built.

Conclusion and Future Perspectives

The 2-methyl-1,8-naphthyridine scaffold represents a remarkably versatile and therapeutically relevant platform in modern drug discovery. The extensive body of research demonstrates its potential to yield potent drug candidates for treating cancer, infectious diseases, and neurodegenerative disorders. The well-defined mechanisms of action, including the inhibition of topoisomerases and protein kinases, provide a rational basis for continued optimization.

Future research should focus on leveraging established SAR to design next-generation compounds with enhanced target selectivity and improved pharmacokinetic profiles. The exploration of these compounds in combination therapies, particularly for overcoming drug resistance in both cancer and bacterial infections, remains a highly promising avenue. As synthetic methodologies become more advanced, the ability to fine-tune the molecular architecture of 2-methyl-1,8-naphthyridine derivatives will undoubtedly lead to the discovery of novel and effective medicines.

References

-

Abu-Melha, H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

-

Reddy, T. S., & Dubey, P. K. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. [Link]

-

Gurjar, V. K., et al. (2020). Marketed antibacterials with 1,8-naphthyridine nucleus. ResearchGate. [Link]

-

Al-Romaizan, A. N., et al. (2023). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Medicinal Chemistry Research. [Link]

-

Bucha, M., et al. (2014). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Chemistry Central Journal. [Link]

-

Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery. [Link]

-

Sondhi, S. M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Anwar, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive. [Link]

-

Kwiecień, H., & Rokosz, A. (2017). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. [Link]

-

ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

-

Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

ResearchGate. (2025). Synthesis and microbial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas. [Link]

-

de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]

-

Reddy, T. S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

-

Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

de los Rios, C., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current Topics in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Advances in the Chemistry and Therapeutic Potential of[3][19]-Naphthyridines: A Review. [Link]

-

Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Mechanistic Landscape of 2-Methyl-1,8-naphthyridine-3-carboxylic acid and its Congeners

This guide provides a comprehensive exploration of the potential mechanisms of action for 2-Methyl-1,8-naphthyridine-3-carboxylic acid, contextualized within the broader, well-documented activities of the 1,8-naphthyridine scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes experimental avenues for validation, and offers insights into the structure-activity relationships that govern the diverse biological effects of this chemical class.

Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its versatile synthesis and the wide spectrum of biological activities exhibited by its derivatives.[1][2] From the foundational discovery of nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core, this structural motif has been a fertile ground for the development of novel therapeutic agents.[2][3] The inherent electronic properties and three-dimensional structure of the 1,8-naphthyridine nucleus allow for diverse substitutions, leading to a rich pharmacology that spans antimicrobial, anticancer, anti-inflammatory, and antihistaminic activities.[1][4]

This guide focuses on this compound, a specific analogue whose mechanism of action is not yet fully elucidated. By examining the established mechanisms of action for structurally related 1,8-naphthyridine derivatives, we can infer and propose testable hypotheses for the biological role of this compound.

Established Mechanisms of Action for 1,8-Naphthyridine Derivatives

The biological activity of 1,8-naphthyridine derivatives is intricately linked to the nature and position of their substituents. Below, we delve into the primary, experimentally validated mechanisms of action for different classes of these compounds.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The most well-characterized mechanism of action for many 1,8-naphthyridine-3-carboxylic acid derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] This is the established mechanism for quinolone antibiotics, a class to which many naphthyridine derivatives belong.

-

DNA Gyrase: This enzyme is essential for bacterial DNA replication and is responsible for introducing negative supercoils into the DNA. 1,8-naphthyridine derivatives bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to a cascade of events, including the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication. Inhibition of topoisomerase IV by 1,8-naphthyridine derivatives prevents the segregation of replicated DNA, leading to a lethal disruption of cell division.

The specific targeting of either DNA gyrase or topoisomerase IV can vary between different bacterial species and is influenced by the substitution pattern on the naphthyridine core.

Anticancer Activity: Targeting Topoisomerase II and Tubulin Polymerization

Several 1,8-naphthyridine derivatives have demonstrated potent anticancer activity, which is often attributed to two primary mechanisms:

-

Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some naphthyridine derivatives can inhibit human topoisomerase II.[6] This enzyme is crucial for managing DNA topology during replication and transcription in eukaryotic cells. By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[6]

-

Tubulin Polymerization Inhibition: A distinct anticancer mechanism for some 1,8-naphthyridine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By interfering with their formation, these compounds arrest the cell cycle in mitosis, leading to apoptotic cell death.

Antihistaminic Activity: H1 Receptor Antagonism

Certain derivatives of 1,8-naphthyridine-3-carboxylic acid have been identified as potent H1 receptor antagonists.[4] Histamine H1 receptors are key mediators of allergic responses. By competitively blocking the binding of histamine to these receptors, these naphthyridine derivatives can alleviate the symptoms of allergies, such as itching, sneezing, and inflammation.[4] Molecular docking studies have been employed to understand the binding interactions of these compounds within the H1 receptor active site.[4]

Gastric Antisecretory Properties

A less understood but reported activity of some 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is their ability to reduce gastric acid secretion.[7][8] While the exact mechanism of action for this series of compounds is not yet known, it is an area of active investigation for the potential treatment of peptic ulcers.[7][8]

Proposed Mechanism of Action for this compound: A Hypothesis-Driven Approach

Given the absence of direct experimental data for this compound, we can formulate hypotheses based on structure-activity relationships (SAR) observed in the broader class of 1,8-naphthyridine derivatives.

The presence of the carboxylic acid at the 3-position is a common feature in many biologically active naphthyridines, particularly those with antimicrobial and anticancer properties, as it is often crucial for binding to the target enzymes. The methyl group at the 2-position is less common in the well-studied derivatives. Its impact on the biological activity would depend on several factors:

-

Steric Hindrance: The methyl group could sterically influence the binding of the molecule to its target protein. This could either enhance or diminish its activity compared to an unsubstituted analogue.

-

Electronic Effects: The electron-donating nature of the methyl group could modulate the electronic distribution within the naphthyridine ring system, potentially affecting its interaction with the target.

Based on these considerations, this compound could potentially exhibit:

-

Antimicrobial Activity: It is plausible that this compound retains the ability to inhibit bacterial DNA gyrase and/or topoisomerase IV. The methyl group's impact on the potency and spectrum of activity would need to be experimentally determined.

-

Anticancer Activity: The potential to act as a topoisomerase II inhibitor or a tubulin polymerization inhibitor remains a possibility. The substitution at the 2-position has been shown to influence the cytotoxicity of other naphthyridine series.

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Target-Based Assays

A crucial first step is to assess the compound's activity against known targets of 1,8-naphthyridine derivatives.

Table 1: Proposed In Vitro Target-Based Assays

| Target Class | Specific Target | Assay Principle | Endpoint Measurement |

| Bacterial Topoisomerases | DNA Gyrase | Supercoiling Assay | Inhibition of DNA supercoiling |

| Topoisomerase IV | Decatenation Assay | Inhibition of kDNA decatenation | |

| Human Topoisomerases | Topoisomerase II | Relaxation Assay | Inhibition of plasmid DNA relaxation |

| Tubulin Dynamics | Tubulin Polymerization | Light Scattering Assay | Inhibition of microtubule formation |

| Histamine Receptors | H1 Receptor | Radioligand Binding Assay | Competitive displacement of a labeled ligand |

Cellular Assays

Cell-based assays are essential to confirm the biological activity and elucidate the downstream cellular consequences of target engagement.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacterial Strains

-

Prepare a serial dilution of this compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).

-

Incubate the cultures under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Protocol 2: Cytotoxicity Assay against Cancer Cell Lines

-

Seed cancer cell lines (e.g., HeLa, PC-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Harvest the cells and fix them in ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution. An accumulation of cells in the G2/M phase would be indicative of an antimitotic agent.

Visualizing the Proposed Experimental Workflow

Figure 2: Potential signaling pathways modulated by this compound, leading to either antimicrobial or anticancer effects.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the 1,8-naphthyridine scaffold provides a strong foundation for targeted investigation. The proposed experimental workflows in this guide offer a clear path forward for researchers to elucidate its biological activity. Future studies should focus on a systematic evaluation of its effects on the key targets identified, followed by comprehensive cellular and, ultimately, in vivo studies to validate its therapeutic potential. The insights gained from such investigations will not only clarify the role of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the diverse biological effects of the 1,8-naphthyridine class of molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

-

ResearchGate. An Efficient Synthesis of Benzo[b]n[4][9]aphthyridine-3-carboxylic Methyl Esters. [Link]

-

Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

MDPI. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

-

ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

-

Semantic Scholar. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

-

National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]

-

National Center for Biotechnology Information. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]

-

ACS Publications. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C10H8N2O2 | CID 2736908 - PubChem [pubchem.ncbi.nlm.nih.gov]

Review of 1,8-naphthyridine core in medicinal chemistry

An In-Depth Technical Guide to the 1,8-Naphthyridine Core in Medicinal Chemistry

Abstract

The 1,8-naphthyridine scaffold is a quintessential example of a "privileged" heterocyclic structure in medicinal chemistry. Its rigid, planar, and nitrogen-rich framework endows it with the unique ability to engage in a multitude of non-covalent interactions with diverse biological targets, including enzymes, receptors, and nucleic acids. This has led to its incorporation into a wide array of therapeutic agents demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive exploration of the 1,8-naphthyridine core for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, dissect key synthetic methodologies, analyze its extensive pharmacological profile with a focus on structure-activity relationships (SAR), and present a case study of a clinically relevant agent. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to provide a field-proven perspective on leveraging this versatile scaffold in modern drug discovery.

The 1,8-Naphthyridine Core: A Structural and Physicochemical Overview

The 1,8-naphthyridine system consists of two fused pyridine rings. The presence and position of the two nitrogen atoms are critical to its chemical personality and biological function.

-

Electronic Properties : The nitrogen atoms are electron-withdrawing, rendering the bicyclic system electron-deficient. This influences its reactivity and its ability to participate in aromatic stacking (π-π) interactions, often with the aromatic residues of amino acids in a protein's active site.

-

Hydrogen Bonding : The nitrogen at position 1 (N1) and position 8 (N8) act as hydrogen bond acceptors. This directional interaction capability is fundamental to its ability to anchor within protein binding pockets, contributing significantly to binding affinity and selectivity.

-

Metal Chelation : The peri-disposed nitrogen atoms (N1 and N8) create a pre-organized bidentate chelation site for metal ions. This property is crucial for its mechanism of action in certain antimicrobial and anticancer agents that interfere with metal-dependent enzymes like DNA gyrase or topoisomerases.

An In-Silico Framework for Predicting the Bioactivity of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

A Technical Guide for Drug Discovery Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive in-silico workflow to predict the bioactivity of a specific, less-characterized derivative: 2-Methyl-1,8-naphthyridine-3-carboxylic acid. In the absence of extensive experimental data, this document serves as a blueprint for researchers, scientists, and drug development professionals to systematically evaluate novel chemical entities. The workflow encompasses target identification and prioritization, molecular docking simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations. Each step is detailed with theoretical underpinnings, practical protocols, and criteria for data interpretation, establishing a self-validating system for computational bioactivity prediction.

Introduction: The Rationale for a Computational Approach

Drug discovery is a resource-intensive endeavor, with high attrition rates often attributed to unforeseen efficacy or safety issues.[4][5] Computational, or in silico, methods have become indispensable for mitigating these risks by enabling early-stage assessment of a compound's potential.[6][7] For a novel molecule like this compound, where empirical data is sparse, a computational strategy is not just advantageous but essential. It allows for the rapid, cost-effective generation of testable hypotheses regarding its mechanism of action, potential therapeutic applications, and drug-likeness.

The core of this guide is built on a structure-based drug design paradigm. This approach is predicated on the principle that a molecule's biological effect is a consequence of its physical interaction with a specific macromolecular target. By identifying potential protein targets and simulating this interaction, we can predict the compound's bioactivity.